
4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole is a chemical compound that is used in scientific research to study its biochemical and physiological effects. It is a pyrazole derivative and has been shown to have potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole is not fully understood. However, it has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It also appears to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole include anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain-related disorders. Additionally, it has been shown to have antitumor activity, making it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, as well as antitumor activity. Additionally, it is relatively easy to synthesize, making it readily available for research purposes.
One limitation of using 4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole in lab experiments is that its mechanism of action is not fully understood. Additionally, its potential side effects and toxicity are not well characterized, making it important to use caution when working with this compound.
Orientations Futures
There are several future directions for research on 4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole. One direction is to further investigate its mechanism of action and potential therapeutic applications. Additionally, it would be important to characterize its potential side effects and toxicity in order to ensure its safety for use in humans. Finally, it would be interesting to explore the potential of this compound as a lead for the development of new drugs for the treatment of pain, inflammation, and cancer.
Méthodes De Synthèse
The synthesis of 4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole can be achieved through a multi-step process. The starting material for the synthesis is 4-iodo-1H-pyrazole, which is reacted with propargyl alcohol to form 4-iodo-1-(prop-2-yn-1-yl)-1H-pyrazole. This intermediate is then reacted with isopropyl magnesium bromide to form 4-iodo-1-isopropyl-1H-pyrazole. Finally, the propoxymethyl group is introduced using a reaction with propargyl chloroformate to yield 4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole.
Applications De Recherche Scientifique
4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole has been used in scientific research to study its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been shown to have antitumor activity, making it a potential candidate for the treatment of cancer.
Propriétés
IUPAC Name |
4-iodo-1-propan-2-yl-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IN2O/c1-4-5-14-7-10-9(11)6-13(12-10)8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVIMSIJUUXECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1I)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1-isopropyl-3-(propoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Chlorothiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2820936.png)
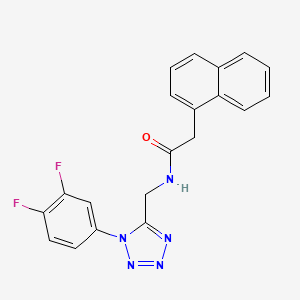
![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820940.png)
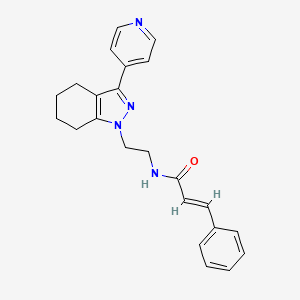

![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2820948.png)
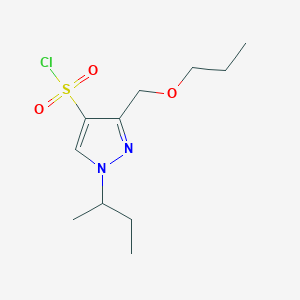
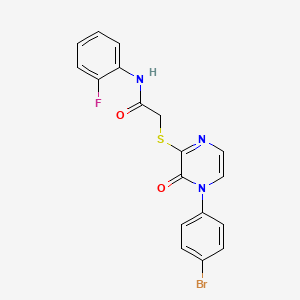
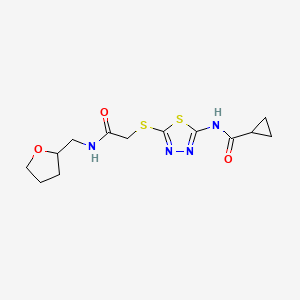
![2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B2820953.png)

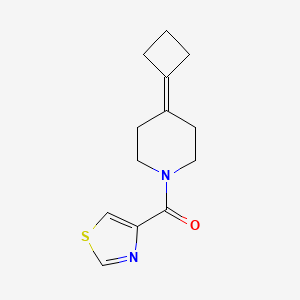
![2-[(1-Butan-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2820957.png)
![4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/no-structure.png)